molecular formula C17H36SiSn B105478 Trimethyl((tributylstannyl)ethynyl)silane CAS No. 81353-38-0

Trimethyl((tributylstannyl)ethynyl)silane

Cat. No.: B105478
CAS No.: 81353-38-0
M. Wt: 387.3 g/mol
InChI Key: JGOIIPRSFZFFHG-UHFFFAOYSA-N
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Description

Trimethyl((tributylstannyl)ethynyl)silane is an organotin compound with the molecular formula C17H36SiSn. It is a colorless to light yellow liquid that is sensitive to air and moisture. This compound is used in various chemical reactions and has applications in organic synthesis and materials science .

Preparation Methods

Trimethyl((tributylstannyl)ethynyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilylacetylene with tributyltin chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Trimethyl((tributylstannyl)ethynyl)silane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethyl((tributylstannyl)ethynyl)silane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Materials Science: It is used in the preparation of thin films and coatings.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of tributyl(trimethylsilylethynyl)tin involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The trimethylsilylethynyl group can participate in various organic transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Trimethyl((tributylstannyl)ethynyl)silane can be compared with other organotin compounds such as tributyltin hydride and tributyltin chloride. While all these compounds contain tin, their reactivity and applications differ. This compound is unique due to the presence of the trimethylsilylethynyl group, which imparts specific reactivity and makes it suitable for specialized applications in organic synthesis .

Similar compounds include:

Properties

IUPAC Name

trimethyl(2-tributylstannylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h2-4H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOIIPRSFZFFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36SiSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348660
Record name Trimethyl[(tributylstannyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81353-38-0
Record name Trimethyl[(tributylstannyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, tributyl[2-(trimethylsilyl)ethynyl]-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Under argon stream, 3.53 ml (25 mmol) of trimethylsilylacetylene was dissolved in 25 ml of tetrahydrofuran and cooled to -78° C. Into the solution was added dropwise 145.9 ml (24 mmol) of butyllithium-hexane solution, and the reaction was carried out with stirring for 30 minutes. Then, 6.5 ml (24 mmol) of tributyltin chloride was added dropwise, and the reaction was carried out with stirring for 22 hours, while elevating gradually the temperature of the reaction mixture to room temperature. After the reaction, the solvent was evaporated and the residue was distilled under reduced pressure (0.6 mm Hg, 100°-102° C.) to obtain 4.84 g of a transparent liquid (yield: 52.2%).
Quantity
3.53 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
butyllithium hexane
Quantity
145.9 mL
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Yield
52.2%

Synthesis routes and methods II

Procedure details

n-BuLi (1.6 M, 24.4 mL, 39 mmol) was added dropwise to a solution of ethynyltrimethylsilane (4.0 g, 41 mmol) in THF (40 mL) at −78° C. and gradually warmed to 0° C. over 30 min. The reaction mixture was cooled to −78° C. again and tributyltin chloride (11.4 mL, 39 mmol) in THF (30 mL) was added dropwise to the resultant mixture. The reaction mixture was stirred for 18 h at room temperature and quenched with water (20 mL). The mixture was extracted with diethyl ether (2×100 mL) and the combined organic extracts were washed with brine (50 mL). The organic phase was dried and concentrated to give yellow oil (15.0 g, 95%), which was used directly in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 1.67-1.45 (m, 6H), 1.45-1.20 (m, 6H), 0.98 (t, 6H, J=8.4 Hz), 0.90 (t, 9H, J=7.2 Hz), 0.16 (s, 9H).
Quantity
24.4 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
tributyltin chloride
Quantity
11.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods III

Procedure details

Under argon stream, 3.53 ml (25 mmol) of trimethylsilylacetylene was dissolved in 25 ml of tetrahydrofuran and cooled to -78° C. Into the solution was added dropwise 14.9 ml (24 mmol) of butyllithiumhexane solution, and the reaction was carried out with stirring for 30 minutes. Then, 6.5 ml (24 mmol) of tributyltin chloride was added dropwise, and the reaction was carried out with stirring for 22 hours, while elevating gradually the temperature of the reaction mixture to room temperature. After the reaction, the solvent was evaporated and the residue was distilled under reduced pressure (0.6 mm Hg, 100°-102° C.) to obtain 4.84 g of a transparent liquid (yield: 52.2%).
Quantity
3.53 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
tributyltin chloride
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Yield
52.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl((tributylstannyl)ethynyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl((tributylstannyl)ethynyl)silane

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